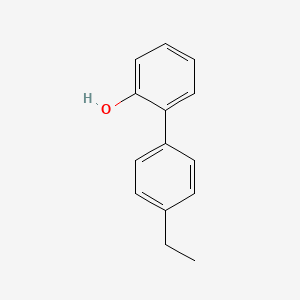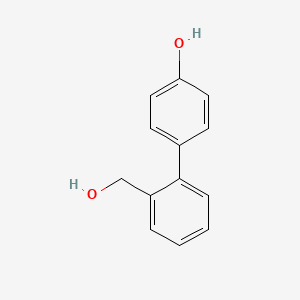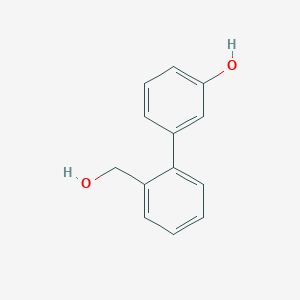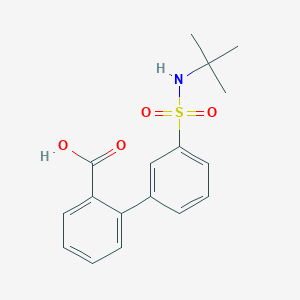
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% (2-BSPB) is a synthetic phenylbenzoic acid derivative that is widely used in scientific research and laboratory experiments. It is an aromatic sulfonamide compound that is highly soluble in water and has a melting point of approximately 138°C. 2-BSPB is a versatile compound with numerous potential applications in the field of biochemical and physiological research.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is widely used for scientific research and laboratory experiments. It has been used as a substrate for the enzyme xanthine oxidase, as well as for the detection of nitrite, nitrate, and nitric oxide. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of various compounds, including 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid, 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid methyl ester, and 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid ethyl ester.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which are important signaling molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, which may lead to increased levels of uric acid in the body. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which may lead to changes in blood pressure, heart rate, and respiration.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% for laboratory experiments is its high solubility in aqueous solutions. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is relatively stable and has a low melting point, making it easy to handle and store. However, the compound is also toxic and should be handled with caution.
Future Directions
The potential future directions for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies into the compound’s interactions with nitrite, nitrate, and nitric oxide could lead to new applications in the field of medicine. Finally, the development of novel synthesis methods for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% begins with the reaction of 4-t-butylbenzoic acid with thionyl chloride. The resulting product, 4-t-butylchlorobenzoic acid, is then coupled with 2-aminophenol in the presence of a base such as sodium hydroxide to form 4-t-butyl-2-aminophenylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-t-butyl-2-chlorophenylbenzoic acid. Finally, this compound is reacted with sulfamic acid to produce 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%.
properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYCHLPJDYZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)
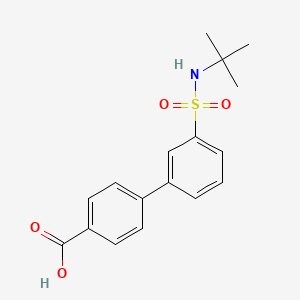

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)
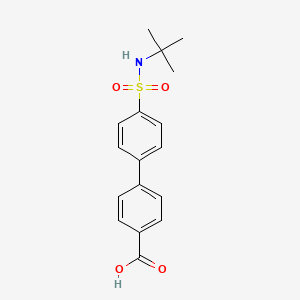

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
